4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol

CAS No.: 1142212-50-7

Cat. No.: VC8051022

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142212-50-7 |

|---|---|

| Molecular Formula | C13H16N2S |

| Molecular Weight | 232.35 g/mol |

| IUPAC Name | 6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) |

| Standard InChI Key | YHORUKGGDHDXQP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C |

| Canonical SMILES | CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

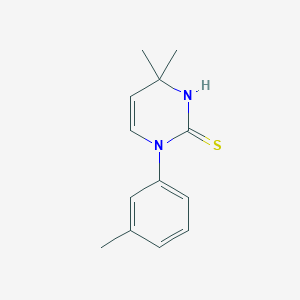

The compound’s IUPAC name, 3-(3-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione, reflects its core structure:

-

A dihydropyrimidine ring with methyl groups at positions 4 and 4.

-

A 3-methylphenyl substituent at position 1.

Its molecular formula is C₁₃H₁₆N₂S, with a molar mass of 232.34 g/mol . X-ray crystallography of analogous dihydropyrimidine-2-thiones reveals a planar pyrimidine ring with slight puckering due to steric effects from substituents . The thione group participates in hydrogen bonding, often forming cyclic dimers via N–H···S interactions, which stabilize the crystal lattice .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1142212-50-7 | |

| Molecular Formula | C₁₃H₁₆N₂S | |

| Molecular Weight | 232.34 g/mol | |

| Hydrogen Bond Donors | 1 (thione group) | |

| Hydrogen Bond Acceptors | 1 (thione group) |

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a Biginelli-like condensation involving:

-

3-Methylaniline as the aromatic amine.

-

β-Ketoester derivatives (e.g., acetylacetone) as the carbonyl component.

The reaction proceeds under acidic or solvent-free (neat) conditions, with yields ranging from 50–70% . Microwave-assisted methods have reduced reaction times from hours to minutes while maintaining comparable efficiency .

Mechanistic Insights

The mechanism involves:

-

Formation of an imine intermediate between the amine and carbonyl compound.

-

Cyclization facilitated by thiourea, leading to the dihydropyrimidine core.

-

Methyl group incorporation via alkylation or pre-functionalized reactants .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP ≈ 3.3), with limited aqueous solubility but high solubility in organic solvents like DMSO and ethanol . It exhibits stability under ambient conditions but degrades under strong oxidizing agents or prolonged UV exposure .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N stretch) .

-

NMR: δ 2.35 ppm (s, 6H, CH₃), δ 7.20–7.45 ppm (m, 4H, aromatic) .

Pharmacological Applications

Antimicrobial Activity

Dihydropyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:

-

Analogues with chloro substituents show MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

The 3-methylphenyl group enhances membrane penetration, potentiating efficacy against Gram-negative bacteria .

Comparative Analysis with Analogues

Table 2: Substituent Effects on Bioactivity

| Substituent | Molecular Weight (g/mol) | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 3-Methylphenyl (this) | 232.34 | 16–32 | 12 |

| 4-Iodophenyl | 344.22 | 8–16 | 8 |

| 2,3,5,6-Tetrafluoro | 290.28 | 4–8 | 6 |

Electron-withdrawing groups (e.g., iodine, fluorine) enhance antibacterial potency but increase molecular weight, affecting bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume